

CAS number and IUPAC name for Methyl 2,2dimethylpent-4-enoate

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Compound of Interest

Compound Name: Methyl 2,2-dimethylpent-4-enoate

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A Technical Guide to Methyl 2,2-dimethylpent-4enoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 2,2-dimethylpent-4-enoate**, a versatile building block in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its utility in the development of complex molecules.

Chemical Identity and Properties

Methyl 2,2-dimethylpent-4-enoate is an unsaturated ester characterized by a terminal double bond and a quaternary carbon at the α -position relative to the carbonyl group.[1] This structural feature imparts significant steric hindrance, influencing its reactivity and making it a subject of interest in stereoselective synthesis.[1]

IUPAC Name: methyl 2,2-dimethylpent-4-enoate[1] CAS Number: 76352-72-2[1][2]

Physicochemical and Spectroscopic Data



The following table summarizes the key physicochemical and predicted spectroscopic properties of **Methyl 2,2-dimethylpent-4-enoate**.

| Property | Value | Reference |
|-------------------------------|--|-----------|
| Molecular Formula | C8H14O2 | [1] |
| Molecular Weight | 142.2 g/mol | [1] |
| Appearance | Colorless to yellow liquid | |
| Predicted ¹ H NMR | δ ~ 5.8 (m, 1H), 5.0 (m, 2H), 3.6 (s, 3H), 2.2 (d, 2H), 1.2 (s, 6H) ppm | |
| Predicted ¹³ C NMR | δ ~ 177, 134, 118, 51, 45, 42, 25 ppm | _ |

Synthesis of Methyl 2,2-dimethylpent-4-enoate

The most common laboratory and industrial synthesis of **Methyl 2,2-dimethylpent-4-enoate** is the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[1] For large-scale production, continuous flow processes may be employed to enhance efficiency and yield.[1]

Experimental Protocol: Fischer Esterification

This protocol describes a representative procedure for the synthesis of **Methyl 2,2-dimethylpent-4-enoate**.

Materials:

- 2,2-dimethylpent-4-enoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄)
- Saturated Sodium Bicarbonate (NaHCO₃) solution

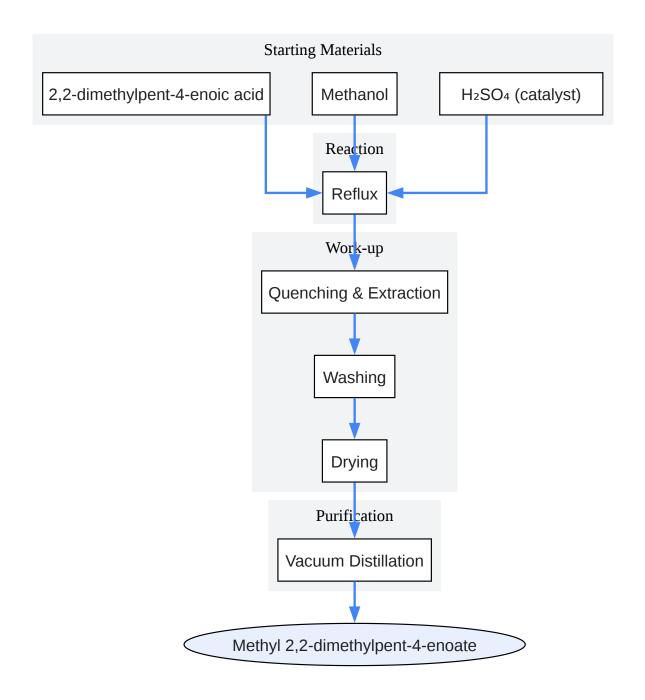


- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Diethyl ether

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylpent-4-enoic acid in an excess of anhydrous methanol.
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Remove the excess methanol under reduced pressure.
 - Dilute the residue with diethyl ether and transfer to a separatory funnel.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude ester by vacuum distillation to obtain pure Methyl 2,2dimethylpent-4-enoate.





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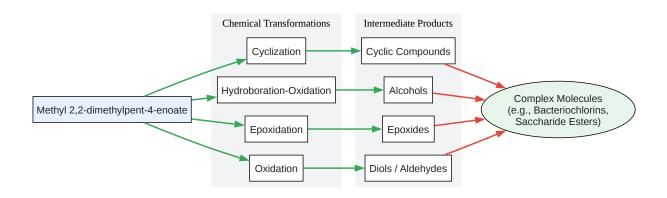
Caption: Synthesis workflow for Methyl 2,2-dimethylpent-4-enoate.



Chemical Reactivity and Applications in Drug Development

Methyl 2,2-dimethylpent-4-enoate serves as a valuable intermediate in organic synthesis due to its distinct functional groups: a terminal alkene and a sterically hindered ester.[1] The terminal alkene is susceptible to a variety of transformations such as hydroboration, epoxidation, and oxidation.[1] The quaternary carbon at the C2 position provides a significant steric shield, which can be exploited to control the stereochemical outcome of reactions at the carbonyl group.[1]

This compound is a key building block for the synthesis of complex natural products and biologically active molecules.[1] For instance, it has been utilized in the synthesis of Bacteriochlorins, which are analogs of chlorophyll, highlighting its role in accessing intricate molecular architectures relevant to drug discovery.[1] Furthermore, it has been employed in the synthesis of saccharide fatty acid esters, a class of compounds with potential biological activities.[1]



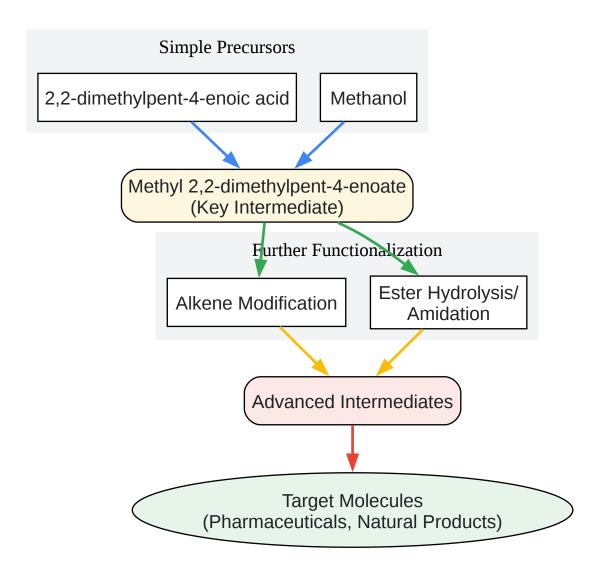
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Caption: Reaction pathways of Methyl 2,2-dimethylpent-4-enoate.



Logical Pathway in Synthesis

The strategic importance of **Methyl 2,2-dimethylpent-4-enoate** lies in its role as a molecular scaffold. The logical progression from simple precursors to this intermediate, and subsequently to complex, high-value molecules, is a cornerstone of its application in research and development. The dimethylated quaternary center, once installed, is carried through subsequent synthetic steps, ultimately becoming an integral part of the final molecular structure.



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References

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